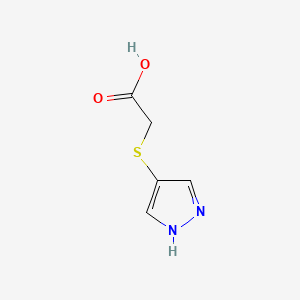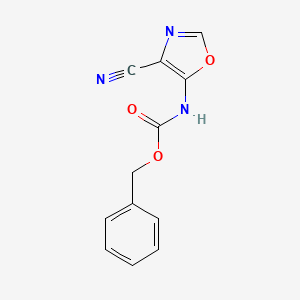
Benzyl (4-cyanooxazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-cyanooxazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group, a cyano group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-cyanooxazol-5-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanooxazole in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of benzyl alcohol and 4-cyanooxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction also proceeds under mild conditions and produces the carbamate with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents like supercritical carbon dioxide are preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
Benzyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: this compound oxide
Reduction: Benzyl (4-aminomethyl-oxazol-5-yl)carbamate
Substitution: Substituted benzyl (4-cyanooxazol-5-yl)carbamates
科学的研究の応用
Benzyl (4-cyanooxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development as a prodrug or a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of benzyl (4-cyanooxazol-5-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective deprotection of amine groups is crucial .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyano and oxazole groups.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, but with a different protecting group moiety.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, often used in solid-phase peptide synthesis.
Uniqueness
Benzyl (4-cyanooxazol-5-yl)carbamate is unique due to the presence of the cyano and oxazole groups, which provide additional reactivity and functionality compared to other carbamates. These groups allow for a broader range of chemical transformations and applications in various fields.
特性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
benzyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H9N3O3/c13-6-10-11(18-8-14-10)15-12(16)17-7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,15,16) |
InChIキー |
ODXSISQKSBGIOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


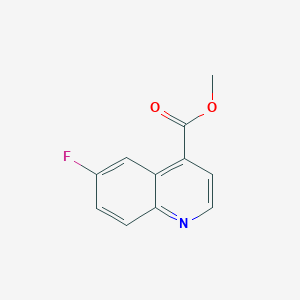

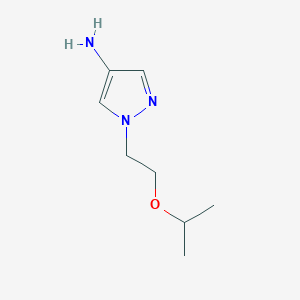
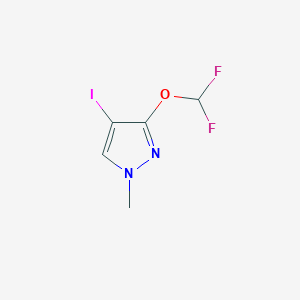
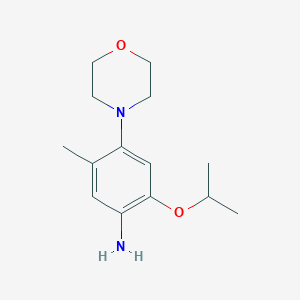

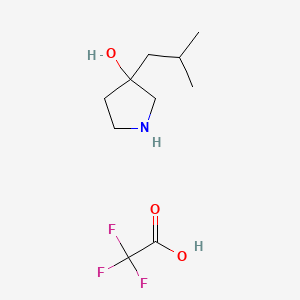
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
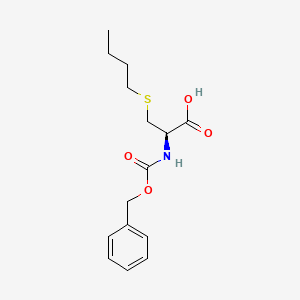
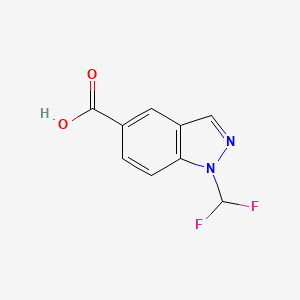
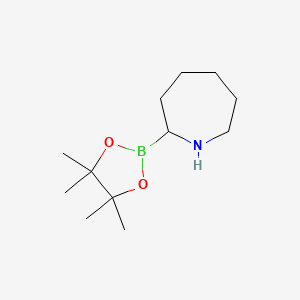
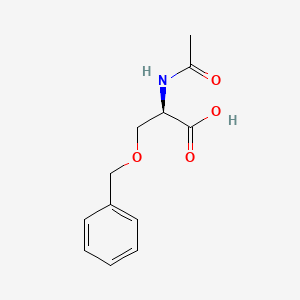
![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
